molecular formula C12H9FN4O2 B14942492 7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 871233-87-3

7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14942492
CAS No.: 871233-87-3
M. Wt: 260.22 g/mol
InChI Key: BPEDBTNPZVGDAN-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with 3-amino-1,2,4-triazole under acidic conditions to form the intermediate 4-(4-fluorophenyl)-1,2,4-triazole. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in a catalyst-free and eco-friendly synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, the compound has been shown to interact with various molecular targets, including enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other triazolopyrimidines and contributes to its potential therapeutic applications .

Properties

CAS No.

871233-87-3

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9FN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16)

InChI Key

BPEDBTNPZVGDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)F

Origin of Product

United States

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